5-Amino-2-(bromomethyl)phenol
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Overview
Description
5-Amino-2-(bromomethyl)phenol: is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound features a benzene ring substituted with an amino group, a hydroxyl group, and a bromomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(bromomethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Nitration: of a suitable benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: to introduce the bromomethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(bromomethyl)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted phenols .
Scientific Research Applications
Chemistry: 5-Amino-2-(bromomethyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-(bromomethyl)phenol in chemical reactions involves the reactivity of its functional groups:
Amino Group: Acts as a nucleophile in substitution reactions.
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile or electrophile depending on the reaction conditions.
Bromomethyl Group: Undergoes nucleophilic substitution reactions.
Comparison with Similar Compounds
5-Amino-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-5-nitrophenol: Contains a nitro group instead of an amino group.
4-Amino-2-bromophenol: The amino and bromine groups are positioned differently on the benzene ring.
Uniqueness: The unique combination of amino, hydroxyl, and bromomethyl groups in 5-Amino-2-(bromomethyl)phenol provides distinct reactivity patterns, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-amino-2-(bromomethyl)phenol |
InChI |
InChI=1S/C7H8BrNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2 |
InChI Key |
AKIILUAPXRJOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CBr |
Origin of Product |
United States |
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